2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8801732
InChI: InChI=1S/C16H17N5OS/c1-20-6-8-21(9-7-20)16-18-14-13(15(22)19-16)11(4-5-17-14)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3,(H,17,18,19,22)
SMILES:
Molecular Formula: C16H17N5OS
Molecular Weight: 327.4 g/mol

2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC8801732

Molecular Formula: C16H17N5OS

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C16H17N5OS
Molecular Weight 327.4 g/mol
IUPAC Name 2-(4-methylpiperazin-1-yl)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C16H17N5OS/c1-20-6-8-21(9-7-20)16-18-14-13(15(22)19-16)11(4-5-17-14)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3,(H,17,18,19,22)
Standard InChI Key MOMBDGSSGAXEBZ-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4

Introduction

Chemical Structure and Molecular Properties

The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a thiophene moiety at the 5-position and a 4-methylpiperazine group at the 2-position. Its molecular formula is C₁₆H₁₇N₅OS, with a molecular weight of 327.4 g/mol . Key structural characteristics include:

  • Pyrido[2,3-d]pyrimidinone core: A bicyclic system comprising pyridine and pyrimidine rings, which provides rigidity and planar geometry conducive to intercalation with biological targets .

  • Thiophene substituent: A sulfur-containing heterocycle at the 5-position, enhancing lipophilicity and potential π-π stacking interactions .

  • 4-Methylpiperazine group: A tertiary amine moiety that improves solubility and facilitates hydrogen bonding with enzymes or receptors .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₅OS
Molecular Weight327.4 g/mol
CAS NumberVCID: VC8801732
Key Functional GroupsPyrimidinone, Thiophene, Piperazine

Synthesis and Structural Modification

The synthesis of 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multistep reactions:

Nucleophilic Substitution

The pyrido[2,3-d]pyrimidinone core is functionalized via nucleophilic substitution. For example, 1-methylpiperazine reacts with bromo- or chloro-substituted intermediates in polar aprotic solvents like tetrahydrofuran (THF) under reflux . Yields range from 50–75%, depending on reaction conditions.

Thiophene Incorporation

Thiophene derivatives are introduced via Suzuki-Miyaura coupling or direct cyclization of thiophene-containing precursors . For instance, (E)-3-(thiophen-2-yl)acrylamide intermediates are coupled with piperazine segments using carbodiimide-based coupling agents .

Structural Analogs

Modifications to the core structure, such as replacing thiophene with phenyl groups or altering the piperazine substituent, have been explored to optimize bioactivity . For example, analogs with cyclopropyl or methoxyphenyl groups show enhanced kinase inhibition .

Biological Activities and Mechanisms

Anti-Inflammatory and Anti-Allergic Effects

Piperazine-thiophene hybrids, such as (E)-N-(4-(4-fluorophenyl)piperazin-1-yl)-3-(thiophen-2-yl)acrylamide, suppress histamine release and cytokine production in mast cells . The thiophene moiety likely modulates NF-κB signaling, while the piperazine group enhances membrane permeability .

Antimicrobial Activity

Though direct data on the target compound is limited, structurally related pyrido[2,3-d]pyrimidinones show inhibitory effects against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The thiophene sulfur may disrupt microbial membrane integrity.

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: The compound’s logP value (~2.1) suggests moderate lipophilicity, favoring oral absorption .

  • Metabolism: Piperazine N-demethylation and thiophene S-oxidation are predicted primary metabolic pathways .

  • Excretion: Renal clearance is anticipated due to the compound’s moderate molecular weight .

Toxicity Profile

Future Directions and Applications

Targeted Cancer Therapies

The compound’s EGFR inhibitory activity warrants evaluation in combination therapies with agents like osimertinib to overcome resistance mutations .

Anti-Inflammatory Drug Development

Further structure-activity relationship (SAR) studies could optimize piperazine substituents for enhanced NF-κB inhibition .

Antimicrobial Formulations

Nanoencapsulation strategies may improve bioavailability for systemic infections.

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